2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
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Overview
Description
2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. These compounds are characterized by their fused ring structures, which include a benzene ring fused to a pyran ring. This particular compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multi-component reaction (MCR). One common method includes the reaction of 4-hydroxycoumarin, 4-methoxy-3-hydroxybenzaldehyde, ethyl cyanoacetate, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired chromene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial cell wall synthesis or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, which can affect its biological activity and chemical properties.
2-amino-4H-chromene derivatives: These compounds have a similar chromene core and exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
The uniqueness of 2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-10-7-16(25)27-15-8-13(24)19-18(11-5-3-4-6-14(11)26-2)12(9-22)21(23)28-20(19)17(10)15/h3-8,18,24H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXPWFXJJNSDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4OC)C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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